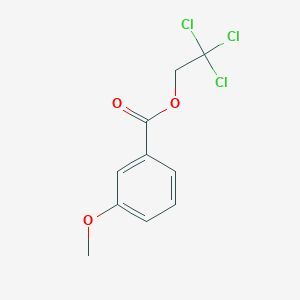
2,2,2-Trichloroethyl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl 3-methoxybenzoate is an organic compound with the molecular formula C10H9Cl3O3 It is an ester derived from 3-methoxybenzoic acid and 2,2,2-trichloroethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3-Methoxybenzoic acid+2,2,2-TrichloroethanolH2SO42,2,2-Trichloroethyl 3-methoxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 3-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-methoxybenzoic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-Methoxybenzoic acid and 2,2,2-trichloroethanol.
Reduction: 3-Methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloroethyl 3-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring ester functionalities.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 3-methoxybenzoate depends on its chemical reactivity. As an ester, it can participate in hydrolysis and transesterification reactions. The trichloroethyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl acetate: Similar ester with acetate instead of 3-methoxybenzoate.
2,2,2-Trichloroethyl benzoate: Similar ester with benzoate instead of 3-methoxybenzoate.
2,2,2-Trichloroethyl chloroformate: Used as a protecting group for hydroxyl and amino groups.
Uniqueness
2,2,2-Trichloroethyl 3-methoxybenzoate is unique due to the presence of the 3-methoxybenzoate moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the methoxy group plays a crucial role in the desired chemical transformations.
Properties
CAS No. |
61351-49-3 |
|---|---|
Molecular Formula |
C10H9Cl3O3 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 3-methoxybenzoate |
InChI |
InChI=1S/C10H9Cl3O3/c1-15-8-4-2-3-7(5-8)9(14)16-6-10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
AVOIGIPSOGXEGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-([1,1'-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one](/img/structure/B14567443.png)
![N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide](/img/structure/B14567445.png)
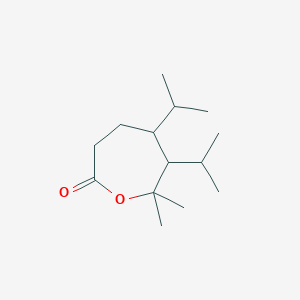
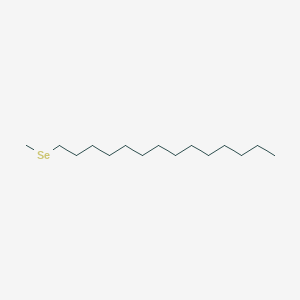
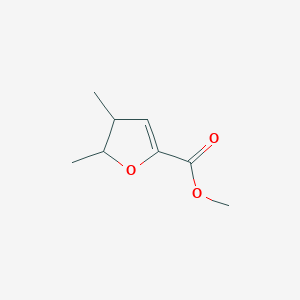
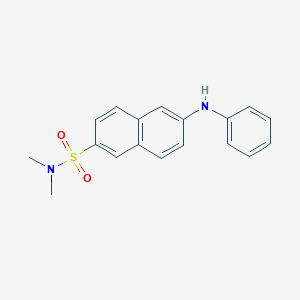
![1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate](/img/structure/B14567479.png)

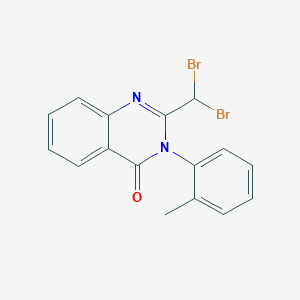
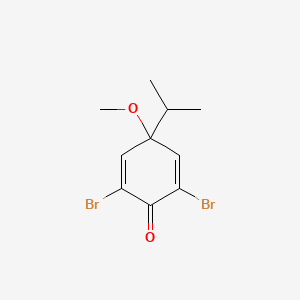
![4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole](/img/structure/B14567496.png)

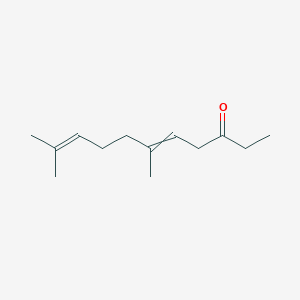
![2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl-](/img/structure/B14567522.png)
